molecular formula C6H8BrNO2S2 B3308301 4-Bromo-2,5-dimethylthiophene-3-sulfonamide CAS No. 937637-07-5

4-Bromo-2,5-dimethylthiophene-3-sulfonamide

Cat. No. B3308301
CAS RN: 937637-07-5
M. Wt: 270.2 g/mol
InChI Key: XLAYXUQFQMMLJY-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 937637-07-5 . It has a molecular weight of 270.17 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrNO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3,(H2,8,9,10) . The InChI key is XLAYXUQFQMMLJY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 270.17 . The storage temperature is at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromo-2,5-dimethylthiophene-3-sulfonamide were not found, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry .

properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAYXUQFQMMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2,5-dimethylthiophene-3-sulfonamide
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Reactant of Route 5
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Reactant of Route 6
4-Bromo-2,5-dimethylthiophene-3-sulfonamide

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